N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide

Catalog No.
S546363
CAS No.
1431612-23-5
M.F
C33H43N7O2
M. Wt
569.74022
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl...

CAS Number

1431612-23-5

Product Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide

IUPAC Name

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide

Molecular Formula

C33H43N7O2

Molecular Weight

569.74022

InChI

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42)

InChI Key

DPJNKUOXBZSZAI-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC1999; UNC 1999; UNC-1999;

Description

The exact mass of the compound N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide is 569.34782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cell Signaling Studies

Scientific Field: This application falls under the field of Cell Biology .

Summary of the Application: UNC1999 is used in cell signaling studies, specifically in the analysis of histone modifications. It is known to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity .

Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . In the studies, it was applied to HeLa cells and the changes in histone modifications were analyzed using Western blot .

Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation. It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .

Application in Cancer Research

Scientific Field: This application is in the field of Oncology .

Summary of the Application: UNC1999 has been used in cancer research due to its ability to inhibit EZH2, an enzyme that plays a critical role in regulating gene expression and whose aberrant activity is linked to the onset and progression of cancer .

Methods of Application: UNC1999 inhibits EZH2 with an IC50 of 2nM and is over 1000-fold selective for other histone methyltransferases except EZH1 (22-fold selectivity). It inhibits H3K27 methylation in MCF10A cells with an IC50 of 124nM as measured by immunofluorescence .

Results or Outcomes: UNC1999 has shown to be effective in killing DB cells that harbor the EZH2 Y641N mutation. After an 8-day treatment of UNC1999, there was a significant change in H3K27me3, but no change in H3 or EZH2 .

Application in Chromatin Studies

Scientific Field: This application falls under the field of Molecular Biology .

Summary of the Application: UNC1999 has been used in studies involving chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells .

Methods of Application: UNC1999 is used as a small molecule inhibitor that blocks enhancer of zeste homolog 2 (EZH2), an enzyme that maintains closed polycomb chromatin . It is also tested alongside DNA-binding, transiently expressed activation-associated proteins (AAPs) that are known to support an open, transcriptionally active chromatin state .

Results or Outcomes: When cells carrying a polycomb-repressed transgene (luciferase) were treated with UNC1999, there was a loss of histone 3 lysine 27 trimethylation (H3K27me3), a silencing-associated chromatin feature, at the transgene . No crispr enhancement was observed with unc1999 treatment .

Application in Epigenetic Studies

Scientific Field: This application falls under the field of Epigenetics .

Summary of the Application: UNC1999 is used in epigenetic studies due to its ability to inhibit EZH2 and EZH1 histone-lysine N-methyltransferase activity . These enzymes play a crucial role in the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic marker .

Methods of Application: UNC1999 is typically used at concentrations ranging from 5 nM to 5 µM for a duration of 2-48 hours . It is applied to cells and the changes in histone modifications are analyzed using techniques such as Western blot .

Results or Outcomes: Research studies demonstrate that UNC1999 effectively blocks histone H3 lysine 27 (H3K27) methylation . It induces anti-proliferation, cell differentiation, and apoptosis, while exhibiting low cellular toxicity .

Application in CRISPR Studies

Scientific Field: This application falls under the field of Genome Engineering .

Summary of the Application: UNC1999 has been used in studies involving the CRISPR/Cas9 system . It is used to investigate strategies to enhance Cas9 editing efficiency by artificially perturbing closed chromatin .

  • Origin: There is no scientific literature readily available on this specific molecule. It's possible it is an unpublished compound or a derivative of known structures.
  • Significance: Without specific research data, it is impossible to determine its significance.

Molecular Structure Analysis

The compound contains several interesting substructures:

  • Indazole core: Indazoles are a class of heterocyclic aromatic compounds known for their diverse biological activities [].
  • Pyridine rings: Pyridines are another class of aromatic heterocycles with various functionalities depending on the substituents attached. The presence of two pyridine rings in this molecule suggests potential for interaction with biological targets.
  • Piperazine ring: Piperazines are common building blocks in medicinal chemistry due to their ability to interact with enzymes and receptors [].
  • Carboxamide group (CONH2): This group can participate in hydrogen bonding and can be involved in various chemical reactions.

Chemical Reactions Analysis

  • The amide bond (CONH2) could undergo hydrolysis to break the molecule into its constituent parts.
  • The piperazine ring might be susceptible to alkylation or acylation reactions.
  • Wear appropriate personal protective equipment when handling unknown compounds.
  • Assume the molecule may have biological activity and handle it with care.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Exact Mass

569.34782

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

UNC1999

Dates

Modify: 2023-08-15
1: Zhang P, de Gooijer MC, Buil LC, Beijnen JH, Li G, van Tellingen O. ABCB1 and ABCG2 restrict the brain penetration of a panel of novel EZH2-Inhibitors. Int J Cancer. 2015 Oct 15;137(8):2007-18. doi: 10.1002/ijc.29566. Epub 2015 Apr 24. PubMed PMID: 25868794.
2: Katona BW, Liu Y, Ma A, Jin J, Hua X. EZH2 inhibition enhances the efficacy of an EGFR inhibitor in suppressing colon cancer cells. Cancer Biol Ther. 2014;15(12):1677-87. doi: 10.4161/15384047.2014.972776. PubMed PMID: 25535899.
3: Xu B, On DM, Ma A, Parton T, Konze KD, Pattenden SG, Allison DF, Cai L, Rockowitz S, Liu S, Liu Y, Li F, Vedadi M, Frye SV, Garcia BA, Zheng D, Jin J, Wang GG. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia. Blood. 2015 Jan 8;125(2):346-57. doi: 10.1182/blood-2014-06-581082. Epub 2014 Nov 13. PubMed PMID: 25395428; PubMed Central PMCID: PMC4287641.
4: Konze KD, Ma A, Li F, Barsyte-Lovejoy D, Parton T, Macnevin CJ, Liu F, Gao C, Huang XP, Kuznetsova E, Rougie M, Jiang A, Pattenden SG, Norris JL, James LI, Roth BL, Brown PJ, Frye SV, Arrowsmith CH, Hahn KM, Wang GG, Vedadi M, Jin J. An orally bioavailable chemical probe of the Lysine Methyltransferases EZH2 and EZH1. ACS Chem Biol. 2013;8(6):1324-34. doi: 10.1021/cb400133j. Epub 2013 Apr 24. PubMed PMID: 23614352; PubMed Central PMCID: PMC3773059.

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